Cas no 8051-02-3 (Veratrine(mixture))
Veratrine(mixture) structure
Product Name:Veratrine(mixture)
Numero CAS:8051-02-3
MF:C32H49NO9
MW:591.732770681381
CID:721580
PubChem ID:5351533
Update Time:2025-05-19
Veratrine(mixture) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Veratrine(mixture)
- Vertrine
- (3β,4α,16β)-4,12,14,16,17,20-Hexahydroxycevan-3-yl acetate
- asagraeaofficinalis
- causticbarley
- (Z)-4-.alpha.,9-Epoxycevane-3-.beta.,4,12,14,16-.beta.,17,20-heptol 3-(2-methyl-2-butenoate)
- DBUCFOVFALNEOO-NGYBGAFCSA-N
- Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), [3.beta.(Z),4.alpha.,16.beta.]-
- Cevadene
- Veratrine (crystallized)
- (1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl) (E)-2-methylbut-2-enoate
- Cevadin
- AKOS037514581
- .alpha.-Veratrine
- 8051-02-3
- Cevane-3.beta.,4.beta.,12,14,16.beta.,17,20-heptol, 4,9-epoxy-, 3-((Z)-2-methylcrotonate), (Z)-
- NSC 93767
- Caustic barley (Salt/Mix)
- Cevadilla (Salt/Mix)
- veratrine
- Cevane-3.beta.,4.beta.,12,14,16.beta.,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
- CEVADINE
- Cevane-3beta,4beta,12,14,16beta,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
- Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), (3beta(Z),4alpha,16beta)-
- Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-((2Z)-2-methyl-2-butenoate), (3.beta.,4.alpha.,16.beta.)-
- NCGC00178282-02
- CEVADINE [MI]
- UNII-ERQ7M6C50B
- 62-59-9
- NCGC00178282-01
- Cevane-3-beta,4-beta,12,14,16-beta,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
- BRN 0072445
- DBUCFOVFALNEOO-HWBIYQLFSA-N
- IDI1_000856
- (3BETA,4ALPHA,16BETA)-4,9-EPOXYCEVANE-3,4,12,14,16,17,20-HEPTOL 3-((2Z)-2-METHYL-2-BUTENOATE)
- BSPBio_003121
- s3250
- CS-0891660
- (Z)-4-alpha,9-Epoxycevane-3-beta,4,12,14,16-beta,17,20-heptol 3-(2-methyl-2-butenoate)
- (3.BETA.,4.ALPHA.,16.BETA.)-4,9-EPOXYCEVANE-3,4,12,14,16,17,20-HEPTOL 3-((2Z)-2-METHYL-2-BUTENOATE)
- BSPBio_002258
- CHEBI:184034
- AKOS040734629
- [(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate
- Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-((2Z)-2-methyl-2-butenoate), (3beta,4alpha,16beta)-
- Cevane-3beta,4beta,12,14,16beta,17,20-heptol, 4,9-epoxy-, 3-((Z)-2-methylcrotonate), (Z)-
- DTXCID6032192
- Q27277329
- Veratrine (crystallized) (VAN)
- EINECS 200-545-6
- alpha-Veratrine
- Spectrum5_000732
- NSC-93767
- NSC93767
- DA-68562
- SCHEMBL117846
- HY-N12093
- Cevadine (6CI,7CI); Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), [3ss(Z),4a,16ss]-; Cevane-3ss,4ss,12,14,16ss,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)- (8CI); Cevadin; NSC 93767; Cevane-3,4,12,14,16,17,20-heptol, 4,9-epox
- ((1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo(12.12.0.02,11.04,9.015,25.018,23.019,25)hexacosan-22-yl) (Z)-2-methylbut-2-enoate
- CEVANE-3,4,12,14,16,17,20-HEPTOL, 4,9-EPOXY-, 3-(2-METHYL-2-BUTENOATE), (3.BETA.(Z),4.ALPHA.,16.BETA.)-
- ERQ7M6C50B
- Spectrum5_000608
- CEVADINE [WHO-DD]
- 4-21-00-06820 (Beilstein Handbook Reference)
- DTXSID4058237
- CHEMBL2163790
-
- Inchi: 1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6+
- Chiave InChI: DBUCFOVFALNEOO-NGYBGAFCSA-N
- Sorrisi: O1C2(C(CCC3(C)C2CCC2C4(CC(C5(C(C)(C6CCC(C)CN6CC5C4(CC132)O)O)O)O)O)OC(/C(=C/C)/C)=O)O
Proprietà calcolate
- Massa esatta: 537.33000
- Massa monoisotopica: 591.34073214 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 42
- Conta legami ruotabili: 3
- Complessità: 1230
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 14
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 591.7
- XLogP3: 0.6
- Superficie polare topologica: 160Ų
Proprietà sperimentali
- Punto di fusione: 130°C
- PSA: 150.92000
- LogP: 0.50230
Veratrine(mixture) Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 1544
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 36/37/39
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1(a)
- PackingGroup:II
- Tossicità:LD50 i.p. in mice: 7.5 mg/kg (Swiss, Bauer)
- Frasi di rischio:R36/37/38
- Gruppo di imballaggio:II
- Termine di sicurezza:6.1(a)
Veratrine(mixture) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S3250-1mg |
Veratrine |
8051-02-3 | 1mg |
¥1170.25 | 2022-04-26 | ||
| Aaron | AR01WU15-20mg |
VERATRINE |
8051-02-3 | 98% | 20mg |
$272.00 | 2025-02-12 |
Veratrine(mixture) Letteratura correlata
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Related Categories
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Alcaloidi di tipo Cerveratrum
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Alcaloidi steroidi Alcaloidi di tipo Cerveratrum
8051-02-3 (Veratrine(mixture)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso